molecular formula C12H22N2O5S B13822982 tert-butyl (2R)-2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoate

tert-butyl (2R)-2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoate

Cat. No.: B13822982
M. Wt: 306.38 g/mol
InChI Key: ILNGXZXXLCBIRO-IENPIDJESA-N
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Description

Tert-butyl (2R)-2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamido group, an amino group, and a sulfanylpropanoate moiety. Its molecular formula is C_11H_21N_3O_5S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoate typically involves multiple steps. One common method includes the protection of functional groups, followed by the formation of key intermediates through nucleophilic substitution and condensation reactions. The final product is obtained by deprotection and purification steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl (2R)-2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoate involves its interaction with specific molecular targets. These interactions can inhibit enzyme activity or modulate protein functions, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (S)-2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoate
  • tert-butyl ®-2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoate

Uniqueness

Tert-butyl (2R)-2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.

Properties

Molecular Formula

C12H22N2O5S

Molecular Weight

306.38 g/mol

IUPAC Name

tert-butyl (2R)-2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoate

InChI

InChI=1S/C12H22N2O5S/c1-7(16)14-8(11(18)19-12(2,3)4)6-20-9(5-15)10(13)17/h8-9,15H,5-6H2,1-4H3,(H2,13,17)(H,14,16)/t8-,9?/m0/s1

InChI Key

ILNGXZXXLCBIRO-IENPIDJESA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC(CO)C(=O)N)C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)NC(CSC(CO)C(=O)N)C(=O)OC(C)(C)C

Origin of Product

United States

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